molecular formula C18H34O5 B1242603 Pinellic acid CAS No. 97134-11-7

Pinellic acid

Cat. No.: B1242603
CAS No.: 97134-11-7
M. Wt: 330.5 g/mol
InChI Key: MDIUMSLCYIJBQC-MVFSOIOZSA-N
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Description

Pinellic acid is a trihydroxyoctadecenoic acid with hydroxy groups at positions C-9, -12, and 13, and an E (cis) double bond at position 10. It has a role as an adjuvant and an anti-inflammatory agent. It is functionally related to a 13(S)-HPODE.
This compound is a natural product found in Bupleurum falcatum, Pinellia ternata, and other organisms with data available.

Scientific Research Applications

Adjuvant Activity in Vaccines Pinellic acid has been identified as an effective oral adjuvant for nasal influenza vaccines. Its isolation from the tuber of Pinellia ternata, a component of traditional Japanese herbal medicine, revealed its capability to enhance the immune response. Oral administration of this compound in conjunction with intranasal inoculation of influenza HA vaccines significantly enhanced antiviral IgA and IgG antibody titers in animal models. This suggests its potential to improve the efficacy of nasal vaccines by boosting mucosal and systemic immune responses (Nagai et al., 2002; Shirahata et al., 2003).

Synthesis and Stereochemistry The total synthesis and elucidation of the absolute stereochemistry of this compound and its stereoisomers have been extensively studied. These synthetic efforts not only provide insight into the structural requirements for its adjuvant activity but also facilitate the production of this compound for further research and potential therapeutic applications. The most potent adjuvant activity was observed in the 9S, 12S, 13S stereoisomer, highlighting the importance of stereochemistry in its biological activity (Shirahata et al., 2006; Sunazuka et al., 2002).

Oral Adjuvant Efficacy Further studies have demonstrated the specific combinations of this compound stereoisomers necessary for effective oral adjuvant activity. This nuanced understanding can inform the design of more effective adjuvant formulations for various vaccines, potentially extending beyond influenza to other mucosally transmitted diseases (Nagai et al., 2010).

Mechanism of Action

Target of Action

Pinellic acid, also known as 9,12,13-TriHOME, is a polyunsaturated fatty acid unique to the seeds of the pine . It has been identified to have a variety of physiological functions, such as lipid-lowering, appetite suppression, anti-inflammatory, and inhibition of cancer metastasis

Mode of Action

It has been suggested that this compound enhances antiviral iga and igg antibody titers in nasal and bronchoalveolar washes, and serum . This suggests that this compound may interact with the immune system to enhance the body’s response to viral infections.

Biochemical Pathways

This compound is synthesized from linoleic acid through a series of enzymatic reactions involving lipoxygenase, epoxy alcohol synthase, and epoxide hydrolase . This pathway leads to the formation of a variety of oxylipins, which are oxygenated fatty acids with diverse roles in humans and plants, such as pro-/anti-inflammatory, antimicrobial, and regulatory activity .

Result of Action

This compound has been shown to have a variety of physiological effects. For example, oral administration of this compound to mice enhanced antiviral IgA and IgG antibody titers in nasal and bronchoalveolar washes, and serum . This suggests that this compound may enhance the body’s immune response to viral infections.

Action Environment

The action of this compound may be influenced by environmental factors. For instance, it has been identified that the shading treatment promotes tuber production during cultivation . Metabolomic analyses further identified several organic acids, including this compound, that were largely enriched in the shaded environment, which likely contributed to tuber quality and growth . This suggests that environmental conditions can influence the production and action of this compound.

Safety and Hazards

In terms of safety, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Research on Pinellic acid is ongoing. For instance, a study has suggested that shading probably improves the quality of Pinellia ternata tubers, which contain this compound . This lays a foundation for exploring the regulatory mechanism of the shade response in P. ternata .

Biochemical Analysis

Biochemical Properties

Pinellic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is synthesized from linoleic acid through the action of enzymes such as lipoxygenase, epoxy alcohol synthase, and epoxide hydrolase . These enzymes facilitate the conversion of linoleic acid to this compound by introducing hydroxy groups and forming an epoxide intermediate. This compound also interacts with various biomolecules, including proteins involved in inflammatory responses, where it acts as an anti-inflammatory agent .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It has been shown to inhibit nitric oxide production in lipopolysaccharide-activated BV-2 cells, indicating its anti-inflammatory properties . Additionally, this compound promotes neurotrophic activity in C6 cells by inducing the secretion of nerve growth factor . In cancer cell lines such as A549, this compound exhibits cytotoxic effects, reducing cell viability . These cellular effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. This compound binds to specific receptors and enzymes, modulating their activity. For instance, it inhibits the activity of enzymes involved in the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects . Additionally, this compound influences gene expression by modulating transcription factors and signaling pathways, leading to changes in cellular responses . These molecular interactions are crucial for understanding the compound’s biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its activity may decrease over extended periods due to degradation. Long-term exposure to this compound has been observed to maintain its anti-inflammatory and neurotrophic effects, although the extent of these effects may diminish over time . Understanding the temporal dynamics of this compound is essential for optimizing its use in experimental settings.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound exhibits beneficial effects such as anti-inflammatory and neurotrophic activities . At higher doses, it may induce toxic or adverse effects, including cytotoxicity in certain cell types . Determining the optimal dosage is crucial for maximizing the therapeutic potential of this compound while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to fatty acid metabolism. It is synthesized from linoleic acid through the action of lipoxygenase, epoxy alcohol synthase, and epoxide hydrolase . These enzymes facilitate the conversion of linoleic acid to this compound by introducing hydroxy groups and forming an epoxide intermediate. This compound can further undergo metabolic transformations, including oxidation and conjugation, which influence its biological activity and stability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain tissues, where it exerts its biological effects. The distribution of this compound within the body is influenced by factors such as tissue type, metabolic activity, and the presence of specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in cellular compartments involved in fatty acid metabolism, such as the endoplasmic reticulum and mitochondria . The presence of targeting signals and post-translational modifications may direct this compound to specific organelles, where it can interact with enzymes and other biomolecules . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.

Properties

IUPAC Name

(E,9S,12S,13S)-9,12,13-trihydroxyoctadec-10-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)/b14-13+/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIUMSLCYIJBQC-MVFSOIOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(C=CC(CCCCCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H]([C@H](/C=C/[C@H](CCCCCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317644
Record name Pinellic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 9,12,13-TriHOME
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004708
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

97134-11-7
Record name Pinellic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97134-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pinellic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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